molecular formula C13H14N2 B12283819 (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile

(3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile

Cat. No.: B12283819
M. Wt: 198.26 g/mol
InChI Key: JWGJENJOKQETPV-UHFFFAOYSA-N
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Description

(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is a chiral organic compound that features an indole moiety attached to a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and butanenitrile derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Chirality Induction: The chiral center at the 3-position of the butanenitrile chain is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The indole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and chiral nitriles, such as:

  • (S)-3-(1H-Indol-3-yl)butanenitrile
  • ®-3-(1-Methyl-1H-indol-3-yl)butanenitrile
  • 3-(1H-Indol-3-yl)propanenitrile

Uniqueness

The uniqueness of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile lies in its specific stereochemistry and the presence of both the indole and nitrile functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-methylindol-3-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10(7-8-14)12-9-15(2)13-6-4-3-5-11(12)13/h3-6,9-10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGJENJOKQETPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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